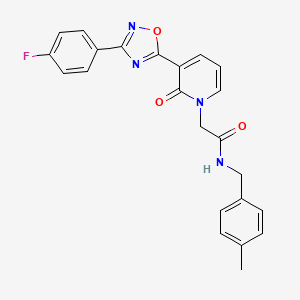
2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-(4-fluorophenoxy)propanoate” has a molecular formula of C10H11FO3 and a molecular weight of 198.19 . Another related compound, “4-(4-Fluorophenoxy)phenylacetic Acid”, has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-fluorophenoxy)propanoate” is provided by Chemsrc . Similarly, the structure of “4-(4-Fluorophenoxy)phenylacetic Acid” is also available .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(4-fluorophenoxy)propanoate” are provided by Chemsrc . Unfortunately, the properties of “2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone” are not available.Applications De Recherche Scientifique
Molecular Interactions and Synthesis
Research on derivatives of 1,2,4-triazoles, including a fluoro derivative with structural similarities to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has contributed significantly to understanding lp⋯π intermolecular interactions. These interactions are crucial for developing new materials with specific molecular recognition capabilities. The study detailed the synthesis, characterization, and analysis of these derivatives, highlighting the importance of such compounds in exploring molecular interactions and the potential for application in materials science (Shukla et al., 2014).
Anticancer and Antimicrobial Potential
The synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds have exhibited promising antimicrobial properties without displaying toxicity to mouse fibroblasts, indicating their potential as therapeutic agents (Chitra et al., 2011).
DNA Repair Inhibition for Cancer Treatment
A new class of protein kinase inhibitors, including molecules similar to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has been identified for their role in inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition is critical in the cellular response to DNA damage, making these compounds valuable in enhancing the efficacy of cancer treatments that induce DNA damage, thus validating DNA-PK as a target for cancer drug development (Kashishian et al., 2003).
Molecular Docking and Antibacterial Activity
The synthesis and antibacterial activity evaluation of novel compounds, including those structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, have demonstrated significant potential against various bacterial strains. Molecular docking studies have provided insights into the mechanism of action, showcasing the importance of these compounds in developing new antibacterial agents (Khumar et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-2-4-17(5-3-15)24-13-18(22)21-6-1-11-25-14-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIYKMLBFARCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)
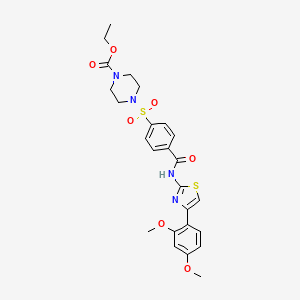
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
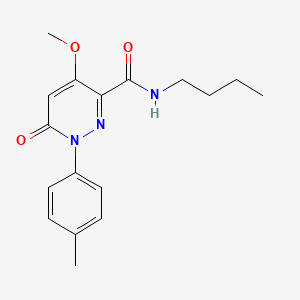
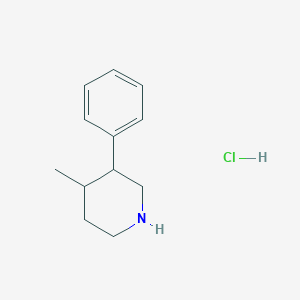
![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)
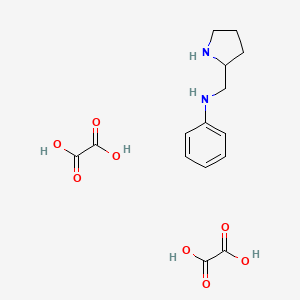
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)
![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)
